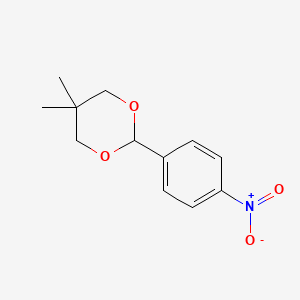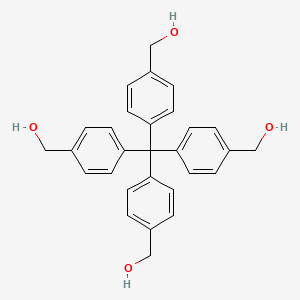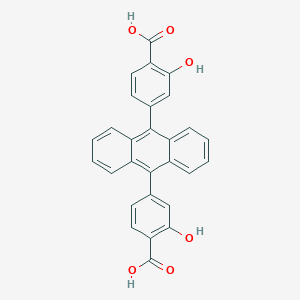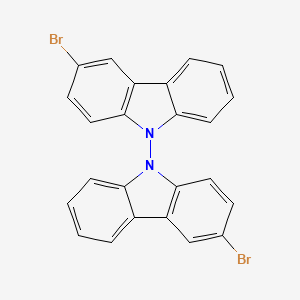
3,3'-Dibromo-9,9'-bicarbazole
Overview
Description
3,3’-Dibromo-9,9’-bicarbazole is an organic compound with the molecular formula C24H14Br2N2 and a molecular weight of 490.19 g/mol . It is a derivative of carbazole, a tricyclic aromatic compound known for its applications in optoelectronics and organic light-emitting diodes (OLEDs) . The compound is characterized by the presence of two bromine atoms at the 3 and 3’ positions of the bicarbazole structure, which significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dibromo-9,9’-bicarbazole typically involves the bromination of 9,9’-bicarbazole. One common method is the reaction of 9,9’-bicarbazole with bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of 3,3’-Dibromo-9,9’-bicarbazole follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation and advanced chromatographic techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,3’-Dibromo-9,9’-bicarbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of 3,3’-Dibromo-9,9’-bicarbazole can lead to the formation of 9,9’-bicarbazole or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium compounds, Grignard reagents, and other nucleophiles in the presence of a suitable solvent such as tetrahydrofuran (THF) or diethyl ether.
Oxidation: Potassium permanganate, silver oxide, or other strong oxidizing agents in solvents like acetone or water.
Major Products Formed
Scientific Research Applications
3,3’-Dibromo-9,9’-bicarbazole has several scientific research applications, including:
Optoelectronics: Used as a building block for the synthesis of materials for OLEDs and other optoelectronic devices.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds and polymers.
Material Science: Employed in the development of new materials with unique electronic and photophysical properties.
Biological Research: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3,3’-Dibromo-9,9’-bicarbazole is primarily related to its electronic properties and ability to participate in various chemical reactions. The bromine atoms at the 3 and 3’ positions enhance the compound’s reactivity, making it a versatile intermediate in organic synthesis . The compound’s electronic structure allows it to interact with various molecular targets, influencing pathways involved in optoelectronic and biological applications .
Comparison with Similar Compounds
Similar Compounds
9,9’-Bicarbazole: A parent compound without bromine substituents, used in similar applications but with different reactivity.
3,3’,6,6’-Tetrabromo-9,9’-bicarbazole: A derivative with four bromine atoms, offering different electronic and chemical properties.
N-Phenyl carbazole: Another carbazole derivative with distinct steric and electronic characteristics.
Uniqueness
3,3’-Dibromo-9,9’-bicarbazole is unique due to the specific positioning of bromine atoms, which significantly influences its reactivity and makes it a valuable intermediate in the synthesis of advanced materials and compounds . Its versatility in undergoing various chemical reactions and its applications in optoelectronics and material science further highlight its uniqueness .
Properties
IUPAC Name |
3-bromo-9-(3-bromocarbazol-9-yl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Br2N2/c25-15-9-11-23-19(13-15)17-5-1-3-7-21(17)27(23)28-22-8-4-2-6-18(22)20-14-16(26)10-12-24(20)28/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZHOMQLOVGXCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2N4C5=C(C=C(C=C5)Br)C6=CC=CC=C64)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,18-diamino-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B8244100.png)
![4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetrabenzaldehyde](/img/structure/B8244101.png)
![2,5-bis[3,5-bis(trifluoromethyl)phenyl]terephthalaldehyde](/img/structure/B8244102.png)
![4,7-Dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B8244103.png)
![[1,1'-Biphenyl]-2,2',5,5'-tetracarboxylic acid](/img/structure/B8244105.png)
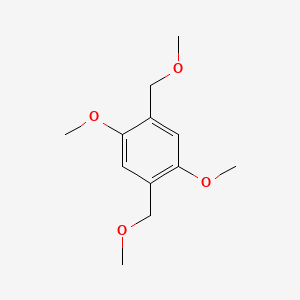

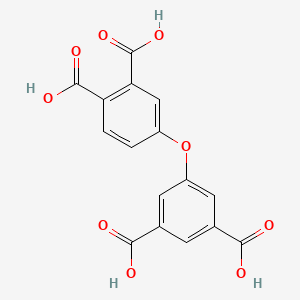
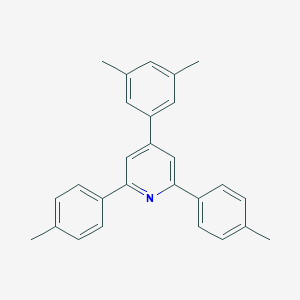
![3,3',5,5'-Tetraisopropyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B8244145.png)
![4-[4-(4-aminophenyl)-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]aniline](/img/structure/B8244153.png)
